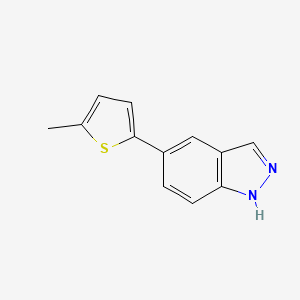

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE

Description

The exact mass of the compound 5-(5-methylthiophen-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-2-5-12(15-8)9-3-4-11-10(6-9)7-13-14-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKCXAJFGJLDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696169 | |

| Record name | 5-(5-Methylthiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-88-8 | |

| Record name | 5-(5-Methyl-2-thienyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Methylthiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE basic properties

An In-Depth Technical Guide to the Core Properties of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole

Foreword for the Modern Researcher

The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a cornerstone of modern medicinal chemistry and materials science. The strategic fusion of an indazole core—a renowned pharmacophore—with a functionalized thiophene ring gives rise to this compound, a compound of significant interest. This guide moves beyond a mere recitation of data, offering a deep dive into the foundational chemical and physical properties of this molecule. We will explore its structural rationale, predictable reactivity, and the inherent potential encoded within its unique architecture, providing a critical resource for professionals engaged in drug discovery and the development of novel organic materials.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, with a methyl-substituted thiophene group at the C5 position.[1] This specific arrangement combines the electron-rich nature of the thiophene ring with the versatile chemical personality of the indazole system, which can act as both a hydrogen bond donor and acceptor.[2] This structural amalgam makes it an attractive candidate for probing biological targets and for integration into advanced organic materials.[1]

The fundamental properties of this molecule are summarized below. These values are critical for predicting its behavior in various chemical and biological environments, from solubility in organic solvents and aqueous media to its potential for crossing biological membranes.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 5-(5-methylthiophen-2-yl)-1H-indazole | Chem-Impex International[1] |

| CAS Number | 885272-88-8 | Chem-Impex International[1] |

| Molecular Formula | C₁₂H₁₀N₂S | Chem-Impex International[1] |

| Molecular Weight | 214.29 g/mol | Chem-Impex International[1] |

| PubChem CID | 53408077 | Chem-Impex International[1] |

| MDL Number | MFCD05663976 | Chem-Impex International[1] |

| XLogP3-AA (Predicted) | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Note: Predicted values are computationally derived for the parent structure and are provided for estimation purposes. |

Section 2: Synthesis Strategy: A Field-Proven Approach

While specific documented syntheses for this compound are not extensively published in readily accessible literature, its structure strongly suggests a convergent synthesis strategy employing a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers, making it the industry-standard choice for linking heterocyclic rings.[3][4]

The logical and field-proven approach involves the coupling of a halogenated indazole precursor with a thiophene boronic acid derivative. This method offers high functional group tolerance and typically proceeds in good yields.[4]

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative methodology based on established procedures for similar heterocyclic couplings.[3][4]

Step 1: Preparation of 5-Bromo-1H-indazole (Starting Material) Commercially available 5-bromo-1H-indazole serves as the foundational building block for this synthesis. For cost-effectiveness and scalability, it is crucial to ensure the purity of this starting material, as impurities can interfere with the catalytic cycle of the subsequent coupling reaction.

Step 2: Preparation of (5-Methylthiophen-2-yl)boronic Acid (Coupling Partner) This reagent can be synthesized from 2-bromo-5-methylthiophene via lithium-halogen exchange followed by quenching with a trialkyl borate, or it can be sourced from commercial suppliers.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[4]

-

Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and reliable choice (typically 2-5 mol%).[3][4]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and an aqueous solution of the base is common.[4]

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.

Figure 1: Proposed Suzuki-Miyaura synthesis workflow.

Section 3: Spectroscopic Characterization and Structural Elucidation

The structural identity of this compound would be unequivocally confirmed through a combination of standard spectroscopic techniques. The following are predicted data based on the analysis of its constituent parts and data from analogous structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indazole Protons: A broad singlet for the N-H proton will appear far downfield (>10 ppm), characteristic of acidic protons on nitrogen heterocycles.[5] The proton at the C3 position of the indazole will likely appear as a singlet around 8.0-8.2 ppm. The protons on the benzene portion of the indazole (H4, H6, H7) will present as a complex multiplet system in the aromatic region (7.2-7.8 ppm).

-

Thiophene Protons: The two protons on the thiophene ring will appear as two distinct doublets in the aromatic region (approx. 6.8-7.2 ppm), with a small coupling constant (J ≈ 3-5 Hz) typical for vicinal protons in a thiophene ring.

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, likely around 2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

-

Aromatic carbons of both the indazole and thiophene rings will resonate in the typical downfield region of approximately 110-150 ppm.[5] The carbon attached to the sulfur atom in the thiophene ring will be significantly downfield.

-

The methyl carbon will give a signal in the upfield aliphatic region, around 15-20 ppm.

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3100-3400 cm⁻¹ will indicate the N-H stretching vibration.

-

Multiple sharp peaks between 1450-1600 cm⁻¹ will correspond to C=C and C=N stretching vibrations within the aromatic rings.

-

C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) will be observed at m/z = 214, corresponding to the molecular weight of the compound. The isotopic pattern will confirm the presence of one sulfur atom.

Section 4: Core Basic Properties and Chemical Reactivity

The chemical behavior of this compound is governed by the interplay between its two heterocyclic components.

Amphoteric Nature: The indazole ring system is amphoteric.[7]

-

Acidity: The N1 proton is acidic, with a pKa value for the parent indazole around 13.86.[7] This allows for deprotonation with a suitable base to form an indazolate anion, which can then be used in nucleophilic reactions, such as N-alkylation or N-arylation.

-

Basicity: The N2 nitrogen atom is basic (pKa of the conjugate acid is ~1.04 for the parent indazole), allowing it to be protonated in strongly acidic media.[7]

Reactivity Hotspots:

-

N-Functionalization: The N1 position is the most common site for electrophilic attack or substitution, such as alkylation or acylation, after deprotonation.[8] This is a critical handle for modifying the compound's properties, including solubility and biological activity.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring and the electron-rich thiophene ring are susceptible to electrophilic substitution (e.g., halogenation, nitration). The directing effects of the existing substituents will determine the regioselectivity of these reactions.

Figure 2: Key reactivity sites of the core molecule.

Section 5: Potential Applications and Biological Significance

The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs for treating a range of conditions.[9][10] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[9][11] The incorporation of a thiophene ring, another biologically important heterocycle, further enhances the potential for this molecule to interact with various biological targets.[1]

Key Areas of Interest:

-

Pharmaceutical Development: This compound is identified as a versatile building block for synthesizing novel therapeutic agents, with particular interest in the development of anti-cancer and anti-inflammatory drugs.[1] The unique molecular structure is well-suited for interacting with biological targets like protein kinases.

-

Materials Science: The distinct electronic properties conferred by the conjugated system of the indazole and thiophene rings make it a candidate for applications in organic electronics.[1] It could be used in creating advanced materials like organic semiconductors, which are essential for devices such as Organic Light Emitting Diodes (OLEDs).[1]

Conclusion

This compound is a thoughtfully designed molecule that marries the pharmacological prestige of the indazole core with the versatile electronic nature of the thiophene ring. Its fundamental properties—predictable synthesis via robust cross-coupling methods, well-defined spectroscopic signatures, and tunable reactivity at multiple sites—make it a valuable platform for further chemical exploration. For researchers in drug development and materials science, this compound represents not just a single entity, but a gateway to a diverse library of novel functional molecules with significant therapeutic and technological potential.

References

-

Akin, L., Coffey, S. B., & D'Souza, D. M. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 708. [Link]

-

Shaik, F. P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Wikipedia contributors. (2023). Indazole. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. PubChem Compound Database. [Link]

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. JPRI. [Link]

-

Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

Al-Warhi, T. I., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1622. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound this compound. Drawing upon established knowledge of its core chemical scaffolds—the indazole and thiophene moieties—we propose that its primary biological activity stems from the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. This document will delve into the scientific rationale for this hypothesis, the structural basis for the molecular interaction, and a detailed framework for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising compound.

Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold

The compound this compound is a synthetic molecule that marries two pharmacologically significant heterocyclic structures: an indazole core and a thiophene ring.[1] Indazole derivatives are recognized for their wide spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.[2][3][4][5] Of particular significance is the recent discovery of the 1H-indazole scaffold as a novel and effective pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][6]

The thiophene moiety is also a cornerstone in medicinal chemistry, known for its ability to modulate the physicochemical properties of a compound, thereby enhancing drug-receptor interactions, solubility, and metabolic stability.[7] The strategic combination of these two scaffolds in this compound suggests a molecule designed for specific and potent biological engagement, particularly in the context of oncology.[1]

The Core Hypothesis: IDO1 Inhibition as the Primary Mechanism of Action

Based on the established role of the 1H-indazole core as an IDO1 inhibitor, we postulate that the primary mechanism of action for this compound is the targeted inhibition of the IDO1 enzyme. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[8][9]

In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to the depletion of tryptophan, an amino acid crucial for T-cell proliferation and function.[9] This localized tryptophan scarcity, coupled with the accumulation of immunosuppressive kynurenine metabolites, effectively paralyzes the anti-tumor immune response, allowing cancer cells to evade detection and destruction by the host's immune system.[9][10] Therefore, the inhibition of IDO1 is a highly sought-after strategy in modern cancer immunotherapy.[8]

The IDO1-Mediated Immune Escape Pathway

The following diagram illustrates the pivotal role of IDO1 in facilitating tumor immune evasion.

Caption: The IDO1-mediated pathway of tumor immune evasion.

Structural Basis for IDO1 Inhibition

The inhibitory activity of 1H-indazole-based compounds against IDO1 is attributed to the specific interaction of the indazole scaffold with the active site of the enzyme.[6] Docking studies have revealed that the 1H-indazole motif likely coordinates with the ferrous iron of the heme group within the IDO1 active site, while also engaging in hydrophobic interactions with key amino acid residues in the surrounding binding pockets.[3][6]

The 5-(5-methyl-thiophen-2-yl) substituent is hypothesized to play a crucial role in modulating the potency and selectivity of the parent indazole scaffold. The thiophene ring can enhance binding affinity through additional hydrophobic or pi-stacking interactions within the active site. Furthermore, the electronic properties of the thiophene ring can influence the overall electron distribution of the indazole core, potentially optimizing its interaction with the heme iron.

Conceptual Binding Model

The following diagram depicts a conceptual model of this compound binding to the IDO1 active site.

Caption: Conceptual model of inhibitor binding to the IDO1 active site.

Proposed Experimental Validation Workflow

To rigorously test the hypothesis that this compound acts as an IDO1 inhibitor, a multi-tiered experimental approach is recommended.

Experimental Workflow Diagram

Caption: A proposed workflow for the experimental validation.

Detailed Experimental Protocols

4.2.1. In Vitro IDO1 Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of the compound on purified human IDO1 enzyme activity.

-

Methodology:

-

Recombinant human IDO1 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of L-tryptophan.

-

The production of N-formylkynurenine, the initial product of tryptophan catabolism, is monitored spectrophotometrically.

-

The IC50 value, representing the concentration of the compound required to inhibit 50% of IDO1 activity, is calculated.

-

4.2.2. Cell-Based Kynurenine Assay

-

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

Human cancer cells known to overexpress IDO1 (e.g., HeLa or MDA-MB-231) are treated with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

The cells are then incubated with various concentrations of this compound.

-

The concentration of kynurenine secreted into the cell culture medium is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

The cellular EC50 value is determined.

-

4.2.3. Selectivity Profiling

-

Objective: To evaluate the selectivity of the compound for IDO1 over other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).

-

Methodology:

-

Enzymatic assays similar to the one described in 4.2.1 are performed using recombinant IDO2 and TDO enzymes.

-

The IC50 values for IDO2 and TDO are determined and compared to the IC50 value for IDO1 to establish a selectivity profile.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

| Target Enzyme | IC50 (nM) | Cellular EC50 (nM) |

| IDO1 | 50 | 150 |

| IDO2 | >10,000 | >10,000 |

| TDO | >10,000 | >10,000 |

A potent and selective inhibitor would exhibit a low nanomolar IC50 and EC50 for IDO1, with significantly higher values for IDO2 and TDO, indicating a high degree of selectivity.

Conclusion

The available evidence strongly suggests that this compound exerts its biological effects through the inhibition of the IDO1 enzyme. The 1H-indazole core serves as the primary pharmacophore, binding to the active site of IDO1, while the 5-methyl-thiophen-2-yl moiety likely enhances the compound's potency and selectivity. The proposed experimental workflow provides a robust framework for validating this mechanism of action and further characterizing the therapeutic potential of this promising molecule in the field of cancer immunotherapy.

References

- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Molbank. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

- Chem-Impex. This compound.

- RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

Chemical Biology & Drug Design. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

-

ResearchGate. Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]

-

Bioorganic & Medicinal Chemistry. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. [Link]

-

Journal of Medicinal Chemistry. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

Chemical Biology & Drug Design. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents. [Link]

-

Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

-

RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ACS Publications. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

-

ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]

-

Anticancer Research. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. [Link]

-

Frontiers in Pharmacology. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

-

Seminars in Cancer Biology. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. [Link]

-

Frontiers in Chemistry. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. [Link]

-

ACS Medicinal Chemistry Letters. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating 5-(5-Methyl-Thiophen-2-yl)-1H-Indazole

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling convergence of two such pharmacophores: the indazole nucleus and the thiophene ring. The indazole moiety is a well-established bioisostere of indole and is present in several approved drugs, particularly in oncology, where it often serves as a hinge-binding motif in kinase inhibitors.[1][2] Concurrently, thiophene rings are prevalent in numerous pharmaceuticals, valued for their ability to modulate physicochemical properties and engage in critical interactions with biological targets.[3]

This technical guide provides a comprehensive framework for elucidating the biological activity of this compound. While specific experimental data for this exact molecule is not yet extensively published, this document synthesizes the known biological activities of its constituent scaffolds to postulate a primary hypothesis: This compound is a putative kinase inhibitor with significant potential for development as an anticancer or anti-inflammatory agent. We will now delve into the foundational chemistry, propose a logical investigative workflow, and provide detailed experimental protocols to test this hypothesis.

I. Physicochemical Properties and Synthesis Outline

The unique structural arrangement of this compound, featuring a fused bicyclic aromatic indazole system linked to a methyl-substituted thiophene, suggests its potential as a versatile building block in drug discovery.[3] This compound is noted for its stability and reactivity, which allows for its incorporation into various chemical reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885272-88-8 | [3] |

| Molecular Formula | C₁₂H₁₀N₂S | [3] |

| Molecular Weight | 214.29 g/mol | [3] |

A plausible synthetic route to this and related compounds can be conceptualized through established methods for the formation of the indazole ring system, followed by functionalization.[4]

Caption: A generalized synthetic workflow for this compound.

II. Postulated Biological Target and Mechanism of Action: A Kinase-Centric Hypothesis

The indazole scaffold is a prominent feature in numerous kinase inhibitors, where it frequently forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.[5] This interaction anchors the inhibitor and provides a stable platform for other parts of the molecule to confer potency and selectivity. Based on this precedent, we hypothesize that this compound functions as a kinase inhibitor.

The thiophene moiety can be envisioned to occupy a hydrophobic pocket within the kinase domain, potentially contributing to target selectivity. The methyl group on the thiophene ring can further enhance binding affinity through van der Waals interactions.

Potential Kinase Targets and Downstream Pathways:

Given the prevalence of indazole-based compounds in oncology, likely targets include receptor tyrosine kinases (RTKs) such as AXL, or serine/threonine kinases like Pim kinases, which are implicated in tumor progression and survival.[6][7] Inhibition of these kinases could disrupt key signaling pathways involved in cell proliferation, migration, and apoptosis.

Caption: Postulated mechanism of action via inhibition of a receptor tyrosine kinase.

III. Experimental Workflow for Biological Characterization

A systematic, multi-tiered approach is essential to validate the hypothesized biological activity of this compound.

Caption: A tiered experimental workflow for biological characterization.

IV. Detailed Experimental Protocols

The following protocols are standard methodologies that can be adapted to investigate the biological activity of this compound.

A. In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of specific kinases, which is the foundational step in validating our primary hypothesis.

Self-Validation: The assay includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the reliability of the results. The Z' factor is calculated to assess the quality of the assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in DMSO to create a concentration gradient.

-

Prepare assay buffer, kinase solution, ULight™-peptide substrate, and Europium-labeled antibody solution according to the manufacturer's protocol.

-

-

Assay Procedure:

-

Add the test compound or control to a 384-well microplate.

-

Add the kinase enzyme and allow it to pre-incubate with the compound.

-

Initiate the kinase reaction by adding the ULight™-peptide substrate and ATP.

-

Incubate at room temperature for the specified time.

-

Stop the reaction and add the Europium-labeled antibody to detect the phosphorylated substrate.

-

Read the plate on a TR-FRET enabled plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

B. Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Causality: If the compound inhibits a kinase involved in cell proliferation, we expect to see a decrease in cell viability.

Self-Validation: The inclusion of untreated cells and cells treated with a known cytotoxic agent (e.g., doxorubicin) provides benchmarks for cell viability and death.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., A549 lung cancer, K562 leukemia) in appropriate media.[8]

-

-

Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value.

-

C. In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the in vivo anti-inflammatory effects of the compound.

Causality: Inhibition of pro-inflammatory kinases should lead to a reduction in the inflammatory response in this acute inflammation model.

Self-Validation: A positive control group treated with a known anti-inflammatory drug (e.g., diclofenac) and a vehicle control group are essential for validating the results.[9]

Methodology:

-

Animal Model:

-

Use male Wistar rats or a similar rodent model.

-

-

Compound Administration:

-

Administer this compound orally or intraperitoneally at various doses.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

-

V. Concluding Remarks and Future Directions

The structural attributes of this compound strongly suggest its potential as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and robust path for the systematic evaluation of its biological activity. Successful validation of its kinase inhibitory and cellular activities would position this compound as a promising lead for further optimization in anticancer or anti-inflammatory drug discovery programs. Future work should focus on target deconvolution, structure-activity relationship (SAR) studies to enhance potency and selectivity, and comprehensive pharmacokinetic and toxicological profiling.

References

-

Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(48), 30286-30313. Available at: [Link]

-

Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

-

ResearchGate. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

Chandrashekar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available at: [Link]

-

ResearchGate. (2015). Synthesis and biological evaluation of indazole derivatives. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113321. Available at: [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]

-

ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-861. Available at: [Link]

-

Harris, C. S., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4766. Available at: [Link]

-

ResearchGate. (2019). Anticancer activity of indazole compounds. Available at: [Link]

-

PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available at: [Link]

-

Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Journal of Pharmaceutical Sciences, 7, 12. Available at: [Link]

-

Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

-

Ng, S. H., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116437. Available at: [Link]

-

ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2016). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 21(11), 1573. Available at: [Link]

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE CAS 885272-88-8

An In-depth Technical Guide to 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE (CAS 885272-88-8)

Introduction: A Molecule of Convergent Potential

This compound is a heterocyclic compound that stands at the intersection of two privileged scaffolds in medicinal chemistry: the indazole core and the thiophene ring.[1] While extensive public data on this specific molecule is nascent, its structural composition provides a compelling rationale for its utility as a versatile building block in drug discovery and materials science.[1] This guide deconstructs the molecule's core components, proposes robust synthetic and analytical strategies, and postulates its potential applications based on established principles of medicinal chemistry and the known pharmacology of its constituent parts.

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the scientific context and practical utility of this compound as a starting point for novel therapeutic and technological development.

Part 1: The 1H-Indazole Scaffold: A Cornerstone of Modern Therapeutics

The indazole ring system is a bicyclic heteroaromatic structure that is a bioisostere of indole. It is a feature of numerous clinically approved drugs and late-stage clinical candidates.[2] Its prominence stems from its ability to engage in key hydrogen bonding interactions and its versatile synthetic handles, allowing for extensive structure-activity relationship (SAR) exploration.[3]

Chemical and Physicochemical Properties

Indazoles exist in two primary tautomeric forms: the more stable 1H-indazole and the 2H-indazole.[4] The 1H-tautomer generally predominates in solution and the solid state.[4] The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the pyridine-like nitrogen atom at position 2 is a hydrogen bond acceptor. This dual functionality is critical for its interaction with biological targets, most notably the hinge region of protein kinases.

Biological Significance and Approved Drugs

The indazole scaffold is a validated pharmacophore across a wide array of therapeutic areas.[3][5] Its derivatives have demonstrated potent activity as anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV agents.[5]

| Drug Name | Mechanism of Action | Therapeutic Area |

| Axitinib | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, c-KIT) | Oncology (Renal Cell Carcinoma)[4] |

| Pazopanib | Multi-targeted Tyrosine Kinase Inhibitor | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)[5] |

| Niraparib | PARP Inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)[4] |

| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic[3] |

The success of these drugs authoritatively grounds the indazole nucleus as a "privileged scaffold," justifying the exploration of novel derivatives like this compound for new biological activities.

Part 2: The 5-Methyl-Thiophene Moiety: A Versatile Phenyl Ring Bioisostere

Thiophene is a five-membered, sulfur-containing aromatic heterocycle frequently employed in drug design.[6] It serves as a bioisostere for the phenyl ring, offering similar steric properties while modulating electronic and metabolic characteristics. The sulfur atom can engage in unique interactions with biological targets and can influence the molecule's solubility and metabolic profile.[6] The addition of a methyl group at the 5-position further refines these properties by increasing lipophilicity and potentially blocking a site of metabolism, which can enhance pharmacokinetic properties.

Part 3: Proposed Synthesis and Characterization Workflow

The synthesis of 5-aryl-1H-indazoles is well-established in the chemical literature. A highly efficient and robust method for constructing the C-C bond between the indazole and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds in good to excellent yields.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 5-bromo-1H-indazole and (5-methylthiophen-2-yl)boronic acid.

Materials:

-

5-Bromo-1H-indazole

-

(5-Methylthiophen-2-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), (5-methylthiophen-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane until a homogenous solution is formed.

-

Initiation: Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the main reaction flask. Stir for 5 minutes.

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Structural Confirmation and Quality Control

A self-validating analytical workflow is critical to confirm the identity and purity of the final compound.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the indazole and methyl-thiophene protons and carbons with appropriate chemical shifts, multiplicities, and integrations. |

| LC-MS | Purity Assessment & Mass Confirmation | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion for C₁₂H₁₀N₂S. |

| HRMS | Exact Mass Determination | Provides the high-resolution mass to confirm the elemental composition. |

| Elemental Analysis | Purity and Composition | The percentage of C, H, N, and S should be within ±0.4% of the theoretical values. |

Part 4: Postulated Biological Activity and Research Applications

Given the prevalence of indazole-based compounds as protein kinase inhibitors, it is a primary hypothesis that this compound may exhibit inhibitory activity against one or more kinase families.[7] The Pim kinases, Aurora kinases, and various tyrosine kinases are plausible targets.[5]

Hypothetical Screening Cascade

A logical first step to profile the biological activity of this compound would be to screen it against a broad panel of protein kinases.

Caption: A typical kinase inhibitor screening workflow.

Applications in Drug Discovery

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment or starting point for an FBDD campaign, where initial low-affinity hits are optimized into potent leads.

-

Lead Optimization: It can act as a scaffold for a lead optimization program. The thiophene and indazole rings offer multiple vectors for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Chemical Probe: If found to be a potent and selective inhibitor of a specific biological target, it could be developed into a chemical probe to study the biological function of that target.

Conclusion and Future Directions

This compound is a compound of significant interest, strategically designed by combining two pharmacologically important moieties. While specific biological data remains to be published, its structure strongly suggests potential as a modulator of protein kinases or other important drug targets. The synthetic routes are accessible and well-defined, allowing for its straightforward synthesis and subsequent derivatization.

Future research should focus on a systematic biological evaluation, beginning with broad screening and progressing to detailed mechanistic and cell-based studies. The rich synthetic chemistry of both the indazole and thiophene nuclei provides fertile ground for SAR studies to optimize this scaffold into a potent and selective therapeutic agent.

References

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

-

Chemical Biology & Drug Design. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Future Medicinal Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.

-

Bioorganic & Medicinal Chemistry Letters. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE molecular structure

An In-Depth Technical Guide to the Molecular Structure and Significance of 5-(5-METHYL-THIOPHEN-2-YL)-1H-INDAZOLE

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. By covalently linking the pharmacologically validated indazole and methyl-thiophene scaffolds, this molecule presents a unique structural framework for exploration in drug discovery, particularly in oncology and inflammatory diseases. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and predictive spectroscopic characterization. Furthermore, it explores the pharmacological rationale behind its design, focusing on its potential as a kinase inhibitor, and discusses its broader applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, structurally-grounded understanding of this promising molecular entity.

Introduction: The Strategic Fusion of Privileged Scaffolds

In modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of rational drug design. The indazole nucleus is one such scaffold, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] As a bioisostere of indole, the indazole ring system is a key structural feature in several FDA-approved drugs, including the potent tyrosine kinase inhibitors Axitinib and Pazopanib, which are staples in cancer therapy.[3][4] The versatility of the indazole core stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1]

Complementing the indazole core, the thiophene ring is another critical heterocycle in drug development, valued for its metabolic stability and its capacity to modulate a compound's physicochemical properties.[5] Thiophene-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The molecule this compound (CAS No. 885272-88-8) represents a deliberate fusion of these two powerful scaffolds. This hybrid structure is designed to leverage the synergistic potential of both moieties, creating a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.[7] Its unique topology also lends itself to applications in materials science, notably in the design of organic semiconductors.[7]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 1H-indazole ring system where the C5 carbon is linked directly to the C2 carbon of a 5-methylthiophene ring. This C-C bond creates a conjugated bi-aryl system that is largely planar, a feature often critical for intercalation into protein binding sites.

The indazole moiety can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer, with the proton on the N1 position, is generally the more thermodynamically stable and predominant form in solution and the solid state.[1][2] The methyl group on the thiophene ring provides a key hydrophobic contact point and can influence the molecule's electronic profile and metabolic stability.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 885272-88-8 | [7] |

| Molecular Formula | C₁₂H₁₀N₂S | [7] |

| Molecular Weight | 214.29 g/mol | [7] |

| MDL Number | MFCD05663976 | [7] |

| PubChem CID | 53408077 | [7] |

| Appearance | White to brown solid (predicted) |

| Storage Conditions | 0-8°C |[7] |

Predictive Spectroscopic Characterization

While empirical spectral data for this specific molecule is not widely published, its structural characteristics allow for a robust prediction of its spectroscopic profile based on established principles for indazole and thiophene derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both heterocyclic rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Indazole NH -1 | ~13.0 | Broad Singlet | Acidic proton, subject to exchange; typical for 1H-indazoles. |

| Indazole H -3, H -4, H -6, H -7 | 7.2 - 8.2 | Multiplets | Aromatic protons on the indazole ring. |

| Thiophene H -3', H -4' | 6.8 - 7.5 | Doublets | Aromatic protons on the thiophene ring, showing characteristic coupling. |

| Thiophene CH ₃-5' | ~2.5 | Singlet | Methyl group protons deshielded by the aromatic ring. |

Mass Spectrometry

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is expected to show a prominent molecular ion peak.

-

Predicted Molecular Ion [M+H]⁺: m/z ≈ 215.06

-

Key Fragmentation Pathways: The structural integrity would be validated by characteristic fragmentation patterns. A primary fragmentation would likely be the cleavage of the bond between the indazole and thiophene rings. The indazole ring itself may undergo a characteristic loss of nitrogen gas (N₂, 28 Da).

Synthesis and Reactivity: A Cross-Coupling Approach

The construction of the C-C bond between the indazole and thiophene rings is most efficiently achieved via modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a field-proven and highly versatile method for this type of transformation.

Caption: General workflow for the synthesis via Suzuki coupling.

Self-Validating Experimental Protocol (Suzuki Coupling)

This protocol describes a representative synthesis. The success of the reaction is validated at each stage by standard analytical techniques (TLC, NMR).

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 eq), 5-methyl-2-thienylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The slight excess of the boronic acid ensures the complete consumption of the limiting halide reagent.

-

-

Solvent and Base Addition:

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M sodium carbonate, Na₂CO₃).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. A two-phase system is often effective for Suzuki couplings.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-bromo-1H-indazole spot is consumed (typically 6-12 hours).

-

Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up and Isolation:

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.

-

-

Purification and Validation:

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and concentrate to yield this compound.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results against the predicted values.

-

Pharmacological Significance and Potential Applications

The therapeutic potential of this compound is strongly rooted in the established activities of its constituent parts, particularly as inhibitors of protein kinases.[4]

Rationale as a Kinase Inhibitor

Protein kinases are a major class of drug targets in oncology and immunology. They all possess a conserved ATP-binding pocket. Many indazole-based drugs, such as Axitinib, function as ATP-competitive inhibitors, occupying this pocket and preventing the phosphorylation of downstream substrates.[4]

The this compound structure is well-suited for this role:

-

Hydrogen Bonding: The N-H and N2 atoms of the indazole ring can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site.

-

Hydrophobic Interactions: The planar, aromatic surface of the fused ring system can engage in favorable π-stacking and hydrophobic interactions within the active site.

-

Hydrophobic Pocket Occupancy: The methyl-thiophene moiety can extend into an adjacent hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Inhibition of kinase signaling by blocking the ATP binding site.

Therapeutic Potential

-

Anti-Cancer: By targeting kinases that are overactive in tumor cells (e.g., VEGFR, EGFR, Pim kinases), this compound could inhibit tumor growth, angiogenesis, and metastasis.[2][4][7]

-

Anti-Inflammatory: It could potentially inhibit kinases involved in inflammatory signaling cascades (e.g., MAP kinases), making it a candidate for treating autoimmune disorders.[7][8]

Applications in Materials Science

The conjugated π-system and heterocyclic nature of the molecule give it distinct electronic properties. This makes it a valuable building block for the synthesis of organic semiconductors, which are essential components in advanced electronic devices like Organic Light Emitting Diodes (OLEDs).[7]

Conclusion

This compound is a thoughtfully designed molecule that stands at the intersection of medicinal chemistry and materials science. Its structure, which combines the biologically privileged indazole and thiophene scaffolds, provides a robust framework for developing potent and selective kinase inhibitors for therapeutic use. The well-established synthetic routes for its preparation further enhance its appeal for research and development. As our understanding of kinase-driven diseases deepens, scaffolds like this one will continue to be invaluable tools for scientists and drug developers aiming to create the next generation of targeted therapies.

References

- Jadhav, S., & Sharma, A. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.

- Indu, S., & Kumar, D. (Year unavailable). Indazole From Natural Resources And Biological Activity.

- Various Authors. (Year unavailable). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Various Authors. (Year unavailable). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.

-

Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2149. [Link]

-

Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1668. [Link]

-

Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(12), 1077-1093. [Link]

-

Al-Ostath, A., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 12345. [Link]

- Various Authors. (Year unavailable). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-(5-methyl-thiophen-2-yl)-1H-indazole: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(5-methyl-thiophen-2-yl)-1H-indazole emerges as a molecule of significant interest, embodying the fusion of two such "privileged" heterocyclic systems: the indazole and the thiophene nucleus. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Similarly, the thiophene ring, a versatile sulfur-containing heterocycle, is a key component in many FDA-approved drugs and is known to modulate the physicochemical and biological properties of molecules, often enhancing their therapeutic efficacy.[5][6][7]

This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, exploring its physicochemical characteristics, and postulating its therapeutic potential based on the rich pharmacology of its constituent moieties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel small-molecule therapeutics.

Chemical Synthesis: A Modern Approach via Palladium-Catalyzed Cross-Coupling

The construction of the bi-heterocyclic framework of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming strategy offers high yields, excellent functional group tolerance, and readily available starting materials.[8][9] The proposed synthetic route is adapted from the well-established methodology for the synthesis of analogous 5-(thiophen-2-yl)-1H-indazoles.[8]

The key starting materials for this synthesis are 5-bromo-1H-indazole and 5-methyl-2-thienylboronic acid. Both of these precursors are commercially available, facilitating the straightforward implementation of this synthetic protocol.

-

5-bromo-1H-indazole:

-

5-methyl-2-thienylboronic acid:

Proposed Synthetic Pathway

Detailed Experimental Protocol (Adapted from Migliorini et al.)

This protocol is based on a reported procedure for a similar transformation and may require optimization for this specific substrate combination.[8]

Materials:

-

5-bromo-1H-indazole

-

5-methyl-2-thienylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 5-methyl-2-thienylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,2-dimethoxyethane (DME) to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).

-

To this suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is often an excellent catalyst for Suzuki couplings involving heteroaryl halides and boronic acids, providing a good balance of activity and stability.[8]

-

Base: Potassium carbonate is a commonly used inorganic base in Suzuki reactions. It is effective in activating the boronic acid for transmetalation to the palladium center.

-

Solvent: 1,2-Dimethoxyethane (DME) is a polar aprotic solvent that is effective in solubilizing the reactants and catalyst, and it is stable at the reaction temperature. The addition of water can sometimes be beneficial for the catalytic cycle.

-

Temperature: Heating to 80 °C provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe without significant degradation of the reactants or product.

Summary of Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | High efficiency in heteroaryl cross-coupling. |

| Base | K₂CO₃ | Effective activation of the boronic acid. |

| Solvent | 1,2-Dimethoxyethane (DME) | Good solubility of reactants and catalyst. |

| Temperature | 80 °C | Optimal for reaction rate and stability. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the palladium catalyst. |

Predicted Biological Activity and Therapeutic Potential

While specific biological data for this compound has not been reported in the peer-reviewed literature, a strong inference of its potential therapeutic applications can be drawn from the well-documented activities of its constituent scaffolds.

The Indazole Moiety: A Versatile Pharmacophore

The indazole ring system is a prominent feature in a multitude of compounds with diverse biological activities. It is recognized as a privileged scaffold in drug discovery, with derivatives exhibiting:

-

Anticancer Activity: Many indazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[1][17]

-

Anti-inflammatory Effects: Indazole derivatives have shown promise in modulating inflammatory pathways.[1][2]

-

Antimicrobial Properties: The indazole nucleus is present in compounds with activity against a range of bacterial and fungal pathogens.[3]

-

Neurological Applications: Certain indazoles have been investigated for their effects on the central nervous system.[4]

The Thiophene Moiety: A Key Modulator of Biological Properties

The incorporation of a thiophene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets.[7] Thiophene derivatives are known to possess a broad spectrum of biological activities, including:

-

Anticancer Properties: Numerous thiophene-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory Activity: The thiophene scaffold is a component of several anti-inflammatory agents.[6]

-

Antimicrobial Effects: Thiophene derivatives have demonstrated efficacy against a variety of microbial strains.

The presence of a methyl group on the thiophene ring in the title compound can further modulate its lipophilicity and metabolic stability, which are critical parameters in drug design.

Postulated Therapeutic Applications

Given the established pharmacological profiles of its components, this compound is a compelling candidate for investigation in several therapeutic areas:

-

Oncology: As a potential kinase inhibitor or as a scaffold for the development of novel anti-proliferative agents.

-

Inflammatory Diseases: For the treatment of chronic inflammatory conditions.

-

Infectious Diseases: As a lead compound for the development of new antibacterial or antifungal drugs.

Further biological evaluation, including in vitro screening against relevant molecular targets and cell-based assays, is warranted to elucidate the specific pharmacological profile of this compound.

Conclusion and Future Directions

This compound represents a promising molecular architecture that marries the favorable pharmacological properties of the indazole and thiophene scaffolds. The synthetic route outlined in this guide, utilizing a robust Suzuki-Miyaura cross-coupling, is both efficient and practical for laboratory-scale synthesis and amenable to scale-up. While the specific biological activities of this compound remain to be experimentally determined, the extensive body of literature on its constituent moieties strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

-

Chem-Impex International. 5-Bromo-1H-indazole. Available from: [Link]

-

Manas Petro Chem. 5 Bromo Indazole CAS 53857-57-1. Available from: [Link]

-

PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

- Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.

- Jadhav, S. D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-62.

- El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazoles. RSC Advances, 11(12), 6825-6833.

- Various Authors. Structures of important thiophene-based drugs.

- Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

-